molecular formula C10H11ClO B14024817 1-(2-Chloro-3-methylphenyl)propan-1-one

1-(2-Chloro-3-methylphenyl)propan-1-one

Cat. No.: B14024817
M. Wt: 182.64 g/mol
InChI Key: SZQMHSCDJFXECZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO It is a derivative of phenylpropanone, where the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-3-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: 2-Chloro-3-methylbenzoic acid or 2-chloro-3-methylbenzaldehyde.

    Reduction: 1-(2-Chloro-3-methylphenyl)propan-1-ol.

    Substitution: 1-(2-Methoxy-3-methylphenyl)propan-1-one or 1-(2-Cyano-3-methylphenyl)propan-1-one.

Scientific Research Applications

1-(2-Chloro-3-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking endogenous ligands. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

1-(2-Chloro-3-methylphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Chloro-4-methylphenyl)propan-1-one: Similar structure but with the methyl group at the fourth position.

    1-(2-Chloro-3-ethylphenyl)propan-1-one: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Bromo-3-methylphenyl)propan-1-one: Similar structure but with a bromine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(2-chloro-3-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11ClO/c1-3-9(12)8-6-4-5-7(2)10(8)11/h4-6H,3H2,1-2H3

InChI Key

SZQMHSCDJFXECZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1Cl)C

Origin of Product

United States

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